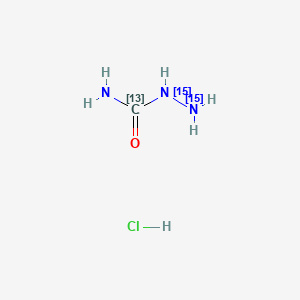

Semicarbazide-13C,15N2 Hydrochloride

Overview

Description

Semicarbazide-13C,15N2 Hydrochloride is an isotopically labeled compound, primarily used as an analytical standard. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is often utilized in scientific research for its unique properties and applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The preparation of Semicarbazide-13C,15N2 Hydrochloride involves several steps. Initially, urea labeled with 15N is mixed with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH). This mixture is catalyzed and filtered to collect the liquid supernatant, which is then distilled under reduced pressure to obtain a 15N2-N2H4.H2O solution. This solution is subsequently reacted with urea labeled with 13C and 15N. The reaction mixture is concentrated and dehydrated, and the pH value is adjusted. After further concentration to remove ionized water, recrystallization is conducted to obtain this compound .

Chemical Reactions Analysis

Semicarbazide-13C,15N2 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield urea derivatives, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

Semicarbazide-13C,15N2 Hydrochloride is widely used in scientific research due to its isotopic labeling. In chemistry, it serves as an internal standard for the determination of semicarbazide in various samples, including aquaculture products and honey, using chromatography techniques . In biology and medicine, it is used to study the metabolism of nitrofuran antibiotics, as it is a metabolite of these compounds. Additionally, it has applications in food safety testing, where it helps in the detection of veterinary drug residues .

Mechanism of Action

The mechanism of action of Semicarbazide-13C,15N2 Hydrochloride involves its interaction with cytosine residues in RNA and deoxycytosine residues in DNA. It binds to these nucleosides, potentially affecting the function and stability of the nucleic acids. This binding can lead to various biological effects, including antiviral, anti-infective, and antitumor activities .

Comparison with Similar Compounds

Semicarbazide-13C,15N2 Hydrochloride is unique due to its isotopic labeling, which distinguishes it from other semicarbazide derivatives. Similar compounds include Semicarbazide Hydrochloride (unlabeled), Hydrazine-1,2-15N2-carboxamide-13C, and other isotopically labeled semicarbazide derivatives. The isotopic labeling enhances its utility in analytical and research applications, providing more accurate and reliable data compared to its unlabeled counterparts .

Biological Activity

Semicarbazide-13C,15N2 hydrochloride is an isotopically labeled derivative of semicarbazide, a compound known for its various biological activities. This article provides a comprehensive overview of its biological activity, including its applications in research and potential implications in various fields.

- Molecular Formula : C₃H₈ClN₃O

- Molecular Weight : 111.531 g/mol

- CAS Number : 563-41-7

- Melting Point : 175-177 °C (decomposes)

- Density : 1.286 g/cm³

- Boiling Point : 235.3 °C at 760 mmHg

Semicarbazide hydrochloride is a derivative of urea and is recognized for its ability to bind to metal ions such as copper and iron, which is significant for its biological interactions .

Antimicrobial Properties

Semicarbazide has been studied for its antimicrobial effects, particularly as a metabolite of nitrofurans. Nitrofurans are antibiotics used in veterinary medicine, and semicarbazide can serve as an indicator of nitrofuran contamination in food products . Its role as a marker in food safety testing highlights its relevance in monitoring antibiotic residues.

Genotoxicity

Research indicates that semicarbazide can act as a genotoxic agent. It is formed during the metabolism of nitrofurazone, an antibiotic that has been banned in food-producing animals due to concerns over its potential carcinogenic effects . The presence of semicarbazide in food products raises significant health concerns regarding long-term exposure and its implications for human health.

Binding Mechanism

The biological activity of semicarbazide is partly attributed to its ability to chelate metal ions. This property can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling. By binding to copper or iron, semicarbazide may influence the availability of these essential metals for enzymatic reactions .

Detection Techniques

Various analytical methods have been developed to quantify semicarbazide levels in biological and environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed to detect semicarbazide in food products, providing high sensitivity and specificity .

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been utilized for the analysis of semicarbazide in complex matrices such as fish and bread samples, showcasing its widespread application in food safety testing .

Case Studies

- Food Contamination Analysis : A study demonstrated the use of LC-MS/MS to analyze semicarbazide levels in aquaculture products. The results indicated significant contamination levels that could pose health risks to consumers .

- Thermal Decomposition Studies : Research revealed that semicarbazide is a minor thermal decomposition product of azodicarbonamide, a common blowing agent in plastics, suggesting potential exposure routes through consumer products .

Properties

IUPAC Name |

(15N)azanyl(13C)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQYBDSXTDXSHY-XRNBZBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)[15NH][15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-16-0 | |

| Record name | 1173020-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.